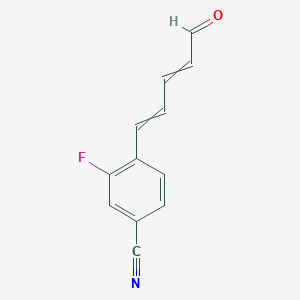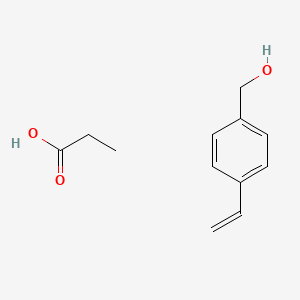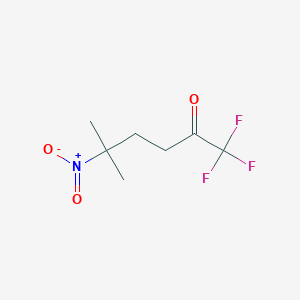
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- is an organic compound with a unique structure that includes trifluoromethyl and nitro functional groups
Méthodes De Préparation
The synthesis of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-Hexanone, 1,1,1-trifluoro-5-methyl- using nitric acid under controlled conditions. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Analyse Des Réactions Chimiques
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparaison Avec Des Composés Similaires
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- can be compared with similar compounds such as:
2-Hexanone, 1,1,1-trifluoro-5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hexanone, 5-methyl-5-nitro-: Lacks the trifluoromethyl group, affecting its stability and lipophilicity.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with different functional groups, used in different applications.
The uniqueness of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- lies in its combination of trifluoromethyl and nitro groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
168898-14-4 |
|---|---|
Formule moléculaire |
C7H10F3NO3 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C7H10F3NO3/c1-6(2,11(13)14)4-3-5(12)7(8,9)10/h3-4H2,1-2H3 |
Clé InChI |
WTGCTKPWTFELSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


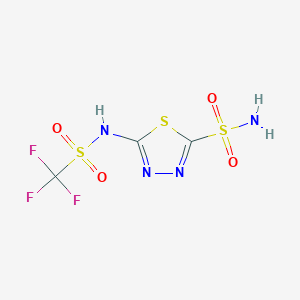

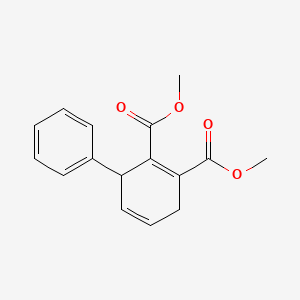
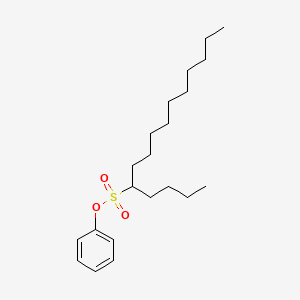
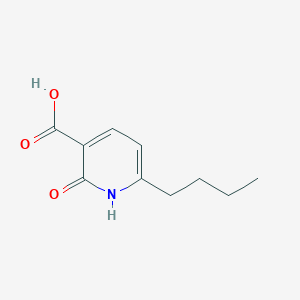
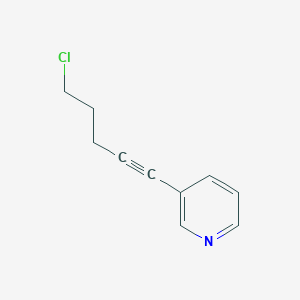
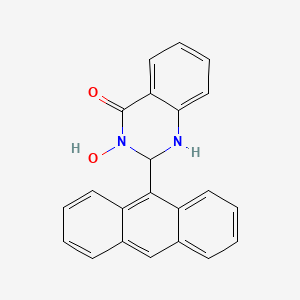
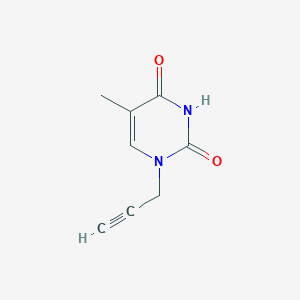
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)

